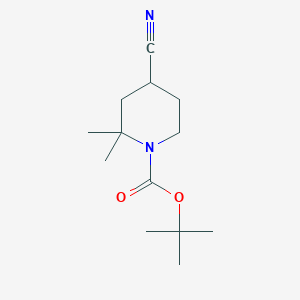

tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHJILRUKIFCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122117-50-2 | |

| Record name | tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2,2-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions: tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of 4-amino-2,2-dimethylpiperidine derivatives.

Hydrolysis: Formation of 4-cyano-2,2-dimethylpiperidine-1-carboxylic acid.

科学研究应用

Scientific Research Applications

- Chemistry As an intermediate in synthesizing various organic compounds, tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate is used.

- Biology and Medicine This compound can be employed to study the effects of cyano and ester groups on biological activity and may also serve as a precursor for synthesizing bioactive molecules with potential therapeutic applications in biological research.

- Industry Due to its chemical stability and reactivity, this compound can be used in developing new materials like polymers and resins.

Chemical Reactions

This compound can undergo substitution, reduction, and hydrolysis reactions.

- Substitution Reactions The cyano group can be replaced by other nucleophiles using reagents like sodium azide or potassium cyanide under mild conditions. This leads to the formation of substituted piperidine derivatives.

- Reduction Reactions The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst, resulting in 4-amino-2,2-dimethylpiperidine derivatives.

- Hydrolysis Reactions The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide, forming 4-cyano-2,2-dimethylpiperidine-1-carboxylic acid.

作用机制

The mechanism of action of tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical pathways. The piperidine ring provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding.

相似化合物的比较

Chemical Identity :

- IUPAC Name: tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 238.28 g/mol

- CAS Registry Number : 946497-94-5

- Structural Features: A piperidine ring substituted with a cyano group at position 4, two methyl groups at position 2, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen .

Applications: This compound is primarily used as a pharmaceutical intermediate. The Boc group enhances stability during synthesis, while the cyano and dimethyl substituents influence steric and electronic properties, making it valuable for drug discovery and organic transformations .

Structural Analogues

The following table compares this compound with structurally related piperidine derivatives:

Key Differences and Implications

Electronic Effects: The 4-cyano-2,2-dimethyl substitution in the target compound introduces significant steric hindrance and electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to analogues like 4-(cyanomethyl) (weaker electron withdrawal) . The 4-oxo analogue (CAS 206989-61-9) lacks steric bulk but contains a reactive ketone, making it prone to reduction or nucleophilic addition .

Steric Effects :

- 2,2-Dimethyl groups in the target compound hinder access to the piperidine nitrogen, slowing deprotection of the Boc group under acidic conditions. In contrast, 4-(3-methylphenyl) (CAS 1823241-26-4) has a bulky aromatic substituent, which may impede synthetic modifications .

The vinyl cyanide derivative (CAS 1153949-26-8) offers conjugation possibilities for click chemistry but may exhibit instability under UV light .

生物活性

tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate (CAS Number: 2122117-50-2) is a chemical compound with the molecular formula C13H22N2O2. It is a derivative of piperidine, notable for its unique structural properties that make it valuable in both organic synthesis and pharmaceutical research. This compound is primarily studied for its biological activity, particularly in relation to enzyme inhibition and receptor interaction.

Key Properties

- Molecular Weight: 238.33 g/mol

- Purity: Typically ≥ 97%

- Chemical Class: Piperidine derivative

The biological activity of this compound is closely linked to its interaction with specific enzymes and receptors. The cyano group and the piperidine ring are critical for binding to these targets, influencing their activity. This compound has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor and ligand for various receptors.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

-

Enzyme Inhibition:

- The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that has implications in inflammation and pain management .

- In vitro assays demonstrated that modifications to the structure could enhance inhibitory potency against sEH, suggesting a structure-activity relationship that could be exploited for drug development.

-

Therapeutic Applications:

- In animal models, derivatives of this compound exhibited significant analgesic effects, as well as improvements in conditions such as acute pancreatitis and sepsis .

- The compound's efficacy was measured through various biochemical assays, including Western blotting and ELISA, which showed reductions in inflammatory markers such as IL-6 and TNF-α .

-

Receptor Interaction:

- The compound is also being explored for its role as a receptor ligand, which may lead to new therapeutic pathways in treating diseases associated with receptor dysfunction.

Case Studies

Several case studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated significant analgesic properties in CFA-induced arthritis models, with a notable decrease in pain scores. |

| Study B | Inflammation | Showed reduction in pancreatic injury markers in acute pancreatitis models, suggesting protective effects against tissue damage. |

| Study C | Drug Development | Identified structure-activity relationships that enhance binding affinity to sEH, paving the way for more effective inhibitors. |

Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | CAS Number | Key Activity |

|---|---|---|

| tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | Not available | Similar enzyme inhibition potential |

| tert-Butyl 4-cyano-2-ethylpiperidine-1-carboxylate | Not available | Explored for receptor binding affinities |

These comparisons highlight the uniqueness of this compound due to its specific substitution pattern on the piperidine ring.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of a piperidine scaffold. A common approach includes introducing the cyano group via nucleophilic substitution or cyanide addition under anhydrous conditions. The tert-butyl carbamate group is often introduced using Boc-protection chemistry (e.g., di-tert-butyl dicarbonate in the presence of a base like triethylamine). Key intermediates include the 2,2-dimethylpiperidine precursor and the Boc-protected intermediate. Reaction optimization should focus on controlling steric hindrance from the 2,2-dimethyl substituents, which may slow down subsequent functionalization steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., tert-butyl, cyano, and dimethyl groups).

- LC-MS : To verify molecular weight and detect impurities.

- X-ray Crystallography (if crystalline) : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

- Elemental Analysis : To validate empirical formula accuracy.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent unintended reactions.

- Storage : Keep in a dry, airtight container at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl and tert-butyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky substituents limit accessibility to the piperidine nitrogen, reducing nucleophilicity. To overcome this:

- Use high-pressure conditions or microwave-assisted synthesis to enhance reaction kinetics.

- Employ palladium-based catalysts (e.g., Pd(OAc) with XPhos ligands) for Suzuki-Miyaura couplings, as they tolerate steric bulk.

- Monitor reaction progress via TLC or in-situ IR spectroscopy to optimize catalyst loading and temperature .

Q. What computational strategies can predict the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model protonation/deprotonation energies of the piperidine nitrogen and Boc group.

- Molecular Dynamics Simulations : Assess hydrolysis pathways of the tert-butyl carbamate in aqueous environments (e.g., using GROMACS).

- pKa Prediction Tools : Software like MarvinSketch or ACD/Labs to estimate acid-base stability, guiding solvent selection (e.g., avoid strong acids to prevent Boc deprotection) .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodological Answer :

- Functionalization : The cyano group can be reduced to an amine for further derivatization (e.g., using LiAlH or catalytic hydrogenation).

- Boc Deprotection : Treat with TFA or HCl/dioxane to expose the piperidine amine, enabling peptide coupling or heterocycle formation.

- Case Study : In kinase inhibitor development, the tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration. Validate target engagement via SPR or cellular assays .

Data Interpretation & Troubleshooting

Q. How to resolve discrepancies in NMR data when the tert-butyl group exhibits unexpected splitting?

- Methodological Answer :

- Dynamic Effects : Rotational restriction of the tert-butyl group at low temperatures can split signals. Acquire variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence.

- Impurity Analysis : Check for residual solvents (e.g., DMSO-d) or diastereomers via COSY or NOESY experiments.

- Crystallographic Validation : If splitting persists, crystallize the compound and compare with XRD data .

Q. What strategies mitigate low yields in the final Boc-protection step?

- Methodological Answer :

- Solvent Optimization : Use THF or DCM instead of DMF to reduce side reactions.

- Base Selection : Replace triethylamine with DMAP to enhance reaction efficiency.

- Workup Protocol : Extract unreacted starting materials with saturated NaHCO and use silica gel chromatography (hexane:EtOAc gradients) for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。